molecular formula C21H24ClF6N3O3 B605091 ABD-1970 CAS No. 2010154-82-0

ABD-1970

Cat. No. B605091
M. Wt: 515.88
InChI Key: CXSFVTMRWPSLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABD-1970 is a highly potent and selective MGLL inhibitor.

Scientific Research Applications

Digital Technologies in Science Education

  • Digital Ecologies for Science Education : Technology has significantly transformed science education. Advances such as high-powered computing, serious gaming, virtual and augmented reality have become more accessible, enhancing science learning experiences. These technologies enable real-time feedback and personalized learning experiences (Neumann & Waight, 2019).

Environmental Monitoring

  • ABDMAP Project : The ABDMAP (Algal Bloom Detection, Monitoring And Prediction) project, funded by the European Commission, focused on using Earth observation data for studying algal blooms. It emphasized the academic and research applications of this data, particularly for monitoring environmental phenomena (Cracknell et al., 2001).

Atmospheric Science

  • AIRS Monthly Products : The Atmospheric Infrared Sounder (AIRS) on NASA's Aqua satellite provides data crucial for climate research. Two methods, Averaged by Observations (ABO) and Averaged by Days (ABD), were assessed for their impact on AIRS Level 3 monthly products. The study recommended the ABD method for future versions of AIRS Level 3 monthly product (Ding et al., 2020).

Ruthenium Polypyridyl Chemistry

  • Development and Applications : Since the mid-1970s, there has been growing interest in the chemistry and applications of ruthenium polypyridyl complexes. This research area has seen significant advancements in both scientific understanding and practical applications (Vos & Kelly, 2006).

Burden of Disease in Australia

  • Australian Burden of Disease Study : This study provided an overview of the burden of disease and injury in Australia, with a focus on mental disorders, heart disease, stroke, and the impact of risk factors like smoking and obesity (Mathers et al., 2001).

properties

CAS RN

2010154-82-0

Product Name

ABD-1970

Molecular Formula

C21H24ClF6N3O3

Molecular Weight

515.88

IUPAC Name

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H24ClF6N3O3/c22-14-2-1-13(17(9-14)31-11-15-3-4-16(12-31)33-15)10-29-5-7-30(8-6-29)19(32)34-18(20(23,24)25)21(26,27)28/h1-2,9,15-16,18H,3-8,10-12H2

InChI Key

CXSFVTMRWPSLGO-UHFFFAOYSA-N

SMILES

O=C(N1CCN(CC2=CC=C(Cl)C=C2N3CC(O4)CCC4C3)CC1)OC(C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABD1970;  ABD 1970;  ABD-1970

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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